molecular formula C11H17F3N2O2 B13646255 2,2,2-Trifluoro-N-((2S,3R)-2-(piperidin-4-yl)tetrahydrofuran-3-yl)acetamide

2,2,2-Trifluoro-N-((2S,3R)-2-(piperidin-4-yl)tetrahydrofuran-3-yl)acetamide

Cat. No.: B13646255
M. Wt: 266.26 g/mol
InChI Key: APCIETLTELLVSM-BDAKNGLRSA-N
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Description

rac-2,2,2-trifluoro-N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]acetamide is a chemical compound with the molecular formula C11H17F3N2O2. It is known for its unique structure, which includes a trifluoromethyl group, a piperidine ring, and an oxolane ring. This compound is often used in pharmaceutical research and development due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2,2,2-trifluoro-N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]acetamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trifluoroacetamide with a suitable oxolane derivative and a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-2,2,2-trifluoro-N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

rac-2,2,2-trifluoro-N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-2,2,2-trifluoro-N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-2,2,2-trifluoro-N-[(2R,3S,4S)-4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide
  • rac-2,2,2-trifluoro-N-[(2R,4R)-2-methylpiperidin-4-yl]acetamide

Uniqueness

rac-2,2,2-trifluoro-N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]acetamide is unique due to its specific combination of functional groups and stereochemistry. The presence of both the piperidine and oxolane rings, along with the trifluoromethyl group, gives it distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17F3N2O2

Molecular Weight

266.26 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(2S,3R)-2-piperidin-4-yloxolan-3-yl]acetamide

InChI

InChI=1S/C11H17F3N2O2/c12-11(13,14)10(17)16-8-3-6-18-9(8)7-1-4-15-5-2-7/h7-9,15H,1-6H2,(H,16,17)/t8-,9+/m1/s1

InChI Key

APCIETLTELLVSM-BDAKNGLRSA-N

Isomeric SMILES

C1CO[C@H]([C@@H]1NC(=O)C(F)(F)F)C2CCNCC2

Canonical SMILES

C1CNCCC1C2C(CCO2)NC(=O)C(F)(F)F

Origin of Product

United States

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